[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid
Description
Properties
IUPAC Name |
2-(6-morpholin-4-ylsulfonyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O7S/c16-12(17)8-15-10-2-1-9(7-11(10)22-13(15)18)23(19,20)14-3-5-21-6-4-14/h1-2,7H,3-6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQAKRIWRMITSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
A foundational step involves forming the benzoxazole scaffold. Recent advances highlight the use of 2-aminophenol with aldehydes, ketones, or carboxylic acid derivatives under catalytic conditions. For example, magnetic nanocatalysts like Fe₃O₄@SiO₂@Am-PPC-SO₃H enable efficient cyclization in aqueous media, achieving yields up to 89%. Adapting this method, 2-amino-5-sulfonylphenol could serve as a precursor, though the sulfonyl group must be introduced prior to cyclization.
Sulfonation at the 6-Position
Introducing the morpholin-4-ylsulfonyl group necessitates sulfonation reactions. A common approach involves reacting a chlorosulfonyl intermediate with morpholine. For instance, 5-chlorosulfonyl-2-aminophenol may be treated with morpholine in dichloromethane under basic conditions (e.g., triethylamine) to yield 5-(morpholin-4-ylsulfonyl)-2-aminophenol. This intermediate is critical for subsequent cyclization.
Key Synthetic Routes and Optimization
Route 1: Sequential Sulfonation and Cyclization
Sulfonation of 2-Amino-5-chlorophenol :
- Step 1 : Chlorosulfonation of 2-amino-5-chlorophenol using chlorosulfonic acid at 0–5°C produces 2-amino-5-chlorosulfonylphenol.
- Step 2 : Nucleophilic substitution with morpholine in the presence of triethylamine yields 2-amino-5-(morpholin-4-ylsulfonyl)phenol.
- Yield : ~75% (based on analogous sulfonamide syntheses).
Cyclization with Glyoxylic Acid :
- The amino group reacts with glyoxylic acid under acidic conditions (acetic acid, reflux) to form the benzoxazole ring while introducing the acetic acid moiety.
- Mechanism : Condensation followed by dehydration generates the 2-oxo-1,3-benzoxazol-3(2H)-yl backbone.
- Yield : 68–72% (extrapolated from similar benzoxazole syntheses).
Route 2: One-Pot Tandem Synthesis
A streamlined approach combines sulfonation and cyclization in a single pot:
- Reactants : 2-Amino-5-chlorophenol, morpholine, chlorosulfonic acid, and glyoxylic acid.
- Conditions : Sequential addition of reagents in dichloromethane with triethylamine, followed by reflux in acetic acid.
- Advantages : Reduced purification steps; Yield : ~65%.
Functionalization of the 3-Position with Acetic Acid
The acetic acid group is introduced via alkylation or condensation:
Alkylation of Benzoxazole Nitrogen
Condensation with Glyoxylic Acid
As in Route 1, glyoxylic acid serves dual roles: facilitating cyclization and introducing the acetic acid side chain via a Knoevenagel-like reaction.
Comparative Analysis of Synthetic Methods
| Method | Steps | Catalyst/Reagents | Yield | Advantages |
|---|---|---|---|---|
| Sequential Sulfonation | 3 | Chlorosulfonic acid, morpholine | 72% | High purity, scalable |
| One-Pot Tandem | 2 | Triethylamine, acetic acid | 65% | Fewer intermediates, cost-effective |
| Alkylation Post-Cyclization | 2 | K₂CO₃, bromoacetic acid | 60% | Direct functionalization |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the morpholinylsulfonyl group can yield sulfoxides or sulfones, while reduction of the benzoxazole carbonyl group can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the investigation of enzyme functions and cellular pathways.
Medicine
Medically, this compound is explored for its therapeutic potential. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound finds applications in the development of advanced materials. Its structural properties can be leveraged to create polymers and other materials with desirable physical and chemical characteristics.
Mechanism of Action
The mechanism of action of [6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid involves its interaction with specific molecular targets. The morpholinylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The benzoxazole core can intercalate with DNA or interact with enzyme active sites, modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Research Findings
Supplier Availability : The target compound is commercially available (e.g., Combi-Blocks, QZ-2169), unlike some analogs, facilitating pharmacological testing .
Thermal Stability : High boiling points (~426°C for chloro analog) suggest suitability for high-temperature applications or long-term storage .
Biological Activity
[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid (CAS Number: 899708-44-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H14N2O7S
- Linear Formula : C13H14N2O7S
- Molecular Weight : 318.33 g/mol
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes, which may contribute to its therapeutic effects.
- Antioxidant Activity : Preliminary studies suggest that it may act as a free radical scavenger, reducing oxidative stress in cells.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
| Activity | IC50 Value (μM) | Target |
|---|---|---|
| Acetylcholinesterase Inhibition | 10.4 | AChE |
| Butyrylcholinesterase Inhibition | 7.7 | BChE |
| Lipoxygenase Inhibition | 19.2 | LOX-15 |
These results indicate that the compound exhibits moderate inhibitory effects against cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and an increase in cell viability compared to control groups.
- Anti-inflammatory Activity : Another study assessed the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets involved in inflammation and neurodegeneration. The docking results indicated favorable interactions with active sites of AChE and COX-2 enzymes, supporting its role as a dual inhibitor.
Q & A
Basic Question: What are the key synthetic challenges in introducing the morpholine sulfonyl group to the benzoxazolone core, and how can reaction conditions be optimized?
Methodological Answer:
The introduction of the morpholine sulfonyl group requires careful control of sulfonation and coupling reactions. A common approach involves sulfonyl chloride intermediates reacting with morpholine under anhydrous conditions. Optimization includes:
- Temperature Control: Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Catalysts: Use of bases like triethylamine to neutralize HCl byproducts and enhance nucleophilic substitution .
- Purification: Column chromatography (e.g., silica gel with gradient elution of CH₂Cl₂/MeOH) is critical to isolate the product from unreacted morpholine or sulfonic acid derivatives .
Advanced Question: How do intermolecular interactions influence the solid-state packing of this compound, and what methodologies analyze these effects?
Methodological Answer:
Intermolecular interactions, such as O–H···O hydrogen bonds (donor-acceptor distance: ~2.62 Å) and antiparallel dipole stacking, dictate crystal packing. Key methodologies include:
- High-Resolution X-Ray Diffraction: Resolves electron density distribution and hydrogen-bond geometry at low temperatures (e.g., 100 K) .
- Quantum Chemical Calculations: B3LYP/6-311++G(d,p) level DFT simulations compare gas-phase conformers with crystallographic data, highlighting polarization effects in the solid state .
- Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., H-bond contribution >20% of surface area) .
Basic Question: What spectroscopic techniques effectively characterize the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O) validate functional groups .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₃N₂O₆S: 325.06) .
Advanced Question: How does the conformation of the morpholine sulfonyl group affect electronic properties, and what computational approaches model these effects?
Methodological Answer:
The sulfonyl group’s orientation modulates electron withdrawal, impacting reactivity and charge distribution. Methodologies include:
- Conformational Sampling: Potential energy surface (PES) scans at the B3LYP/6-311++G(d,p) level identify energetically favorable conformers (energy window: ±27 kJ/mol) .
- Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugative interactions (e.g., σ→σ* or n→π*) between sulfonyl oxygen lone pairs and benzoxazolone π-system .
- Electrostatic Potential Maps: Visualize charge separation (e.g., negative potential at sulfonyl oxygen vs. positive at acetic acid proton) .
Basic Question: What impurities are common during synthesis, and how are chromatographic methods employed for purification?
Methodological Answer:
Common impurities include:
- Unreacted Starting Materials: Morpholine (detected via TLC, Rf ~0.2 in CH₂Cl₂/MeOH 9:1) .
- Sulfonic Acid Byproducts: Formed via hydrolysis; removed by acidic washes (1M HCl) .
Purification Strategies: - Reverse-Phase HPLC: C18 column with acetonitrile/water (0.1% TFA) gradient achieves >95% purity .
- Recrystallization: Ethyl acetate/hexane mixtures yield crystals suitable for X-ray analysis .
Advanced Question: How can structure-activity relationships (SAR) be explored for this compound’s potential biological targets?
Methodological Answer:
- Pharmacophore Modeling: Overlay with known benzoxazolone-based inhibitors (e.g., kinase or protease targets) identifies critical motifs (e.g., sulfonyl as hydrogen bond acceptor) .
- Molecular Docking: AutoDock Vina screens against Protein Data Bank (PDB) targets, prioritizing binding poses with ΔG < -7 kcal/mol .
- In Vitro Assays: Competitive fluorescence polarization assays measure binding affinity (IC₅₀) for validated targets (e.g., carbonic anhydrase isoforms) .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant) .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Advanced Question: How does isotopic labeling (e.g., ¹³C, ²H) aid in metabolic or mechanistic studies of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
